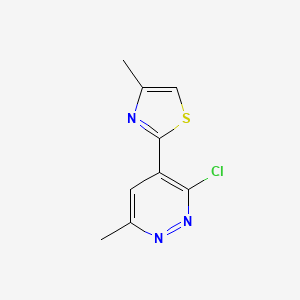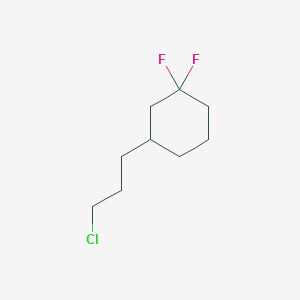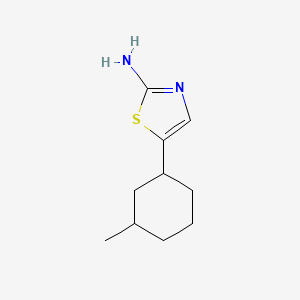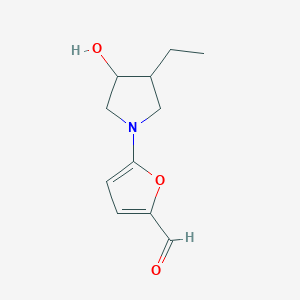
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is an organic compound that features a bromophenyl group attached to a tetrahydrobenzothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multi-step organic reactions. One common method involves the bromination of a suitable precursor, followed by cyclization and amination reactions. For instance, starting from 2-bromophenylamine, the compound can be synthesized through a series of steps including bromination, cyclization with a thioamide, and subsequent reduction and amination .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols can be used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate can be employed.
Reducing Agents: For reduction reactions, reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or nanomaterials
Wirkmechanismus
The mechanism of action of 2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with molecular targets and pathways within biological systems. The bromophenyl group can interact with various enzymes or receptors, potentially inhibiting or activating specific biochemical pathways. The tetrahydrobenzothiazole ring may also play a role in stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromophenylamine: A simpler compound with a similar bromophenyl group but lacking the tetrahydrobenzothiazole ring.
4,5,6,7-Tetrahydro-1,3-benzothiazol-7-amine: A compound with a similar tetrahydrobenzothiazole ring but without the bromophenyl group.
Uniqueness
2-(2-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the combination of the bromophenyl group and the tetrahydrobenzothiazole ring. This combination imparts specific chemical and biological properties that are not present in the individual components .
Eigenschaften
Molekularformel |
C13H13BrN2S |
|---|---|
Molekulargewicht |
309.23 g/mol |
IUPAC-Name |
2-(2-bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
InChI |
InChI=1S/C13H13BrN2S/c14-9-5-2-1-4-8(9)13-16-11-7-3-6-10(15)12(11)17-13/h1-2,4-5,10H,3,6-7,15H2 |
InChI-Schlüssel |
GLNACDVDBRUSGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C2=C(C1)N=C(S2)C3=CC=CC=C3Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















